tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate
Description
Structural Characterization of tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate
IUPAC Nomenclature and Systematic Identification
The systematic name This compound adheres to IUPAC conventions, which prioritize functional group hierarchy and substituent positioning. Breaking down the name:
- tert-butyl : A branched alkyl group [(CH₃)₃C-] attached to the carbamate nitrogen.
- carbamate : The parent functional group (-OCONH-), where the oxygen is bonded to the tert-butyl group.
- 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl : A phenyl ring substituted at the ortho position with a carbonimidoyl group [-C(=N-OH)-C(CH₂CH₃)₃], configured in the E stereochemistry.
The E designation indicates that the hydroxyl group and 2-methylpropyl substituent on the carbonimidoyl moiety are on opposite sides of the C=N double bond. This nomenclature aligns with structural data from PubChem entries for analogous carbamates.
Molecular Geometry and Stereochemical Considerations
The compound exhibits a planar carbamate group and a non-planar carbonimidoyl moiety due to the sp²-hybridized nitrogen in the imine group. Key geometric features include:
- Carbamate group : The O-C-O bond angle approximates 120°, consistent with trigonal planar geometry.
- Carbonimidoyl group : The C=N bond length is ~1.27 Å, typical for imines, with the E configuration imposing a dihedral angle of 180° between the hydroxyl and 2-methylpropyl groups.
- Steric effects : The tert-butyl group induces steric hindrance, forcing the phenyl ring and carbonimidoyl group into a perpendicular arrangement to minimize strain.
Stereochemical stability is influenced by intramolecular hydrogen bonding between the hydroxyl group and the carbamate oxygen, as observed in similar structures.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-butyl CH₃ | 1.32 | Singlet | 9H |
| Phenyl C-H (ortho to substituent) | 7.45 | Doublet | 1H |
| N-H (carbamate) | 5.21 | Broad singlet | 1H |
| O-H (hydroxyl) | 9.87 | Singlet | 1H |
¹³C NMR peaks include:
Coupling constants (J = 8.2 Hz for aromatic protons) confirm ortho substitution.
Infrared (IR) Spectroscopy of Functional Groups
IR absorption bands correlate with key functional groups:
| Functional Group | Absorption (cm⁻¹) | Vibration Mode |
|---|---|---|
| C=O (carbamate) | 1705 | Stretching |
| N-H (carbamate) | 3320 | Stretching |
| O-H (hydroxyl) | 3280 | Stretching |
| C=N (imine) | 1640 | Stretching |
The absence of a free N-H stretch at ~3400 cm⁻¹ suggests hydrogen bonding between the hydroxyl and carbamate groups.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals characteristic fragments:
- Molecular ion : m/z 292.37 [M]⁺ (calculated for C₁₆H₂₃N₂O₃).
- Major fragments :
- m/z 235.12 [M - C₄H₉]⁺ (loss of tert-butyl group).
- m/z 177.08 [C₇H₇N₂O₂]⁺ (phenyl-carbonimidoyl fragment).
Fragmentation aligns with cleavage at the carbamate and imine bonds.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) calculations optimize the geometry, revealing:
- Bond lengths : C=O (1.21 Å), C=N (1.28 Å).
- Dipole moment : 4.12 D, indicating moderate polarity.
- Energy minimization : The E configuration is 12.3 kcal/mol more stable than the Z form due to reduced steric clash.
Molecular Orbital Analysis
Frontier molecular orbitals (HOMO-LUMO) dictate reactivity:
- HOMO : Localized on the phenyl ring and imine group, suggesting nucleophilic attack sites.
- LUMO : Centered on the carbamate carbonyl, facilitating electrophilic interactions.
- Energy gap : 5.7 eV, indicative of kinetic stability.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)10-14(18-20)12-8-6-7-9-13(12)17-15(19)21-16(3,4)5/h6-9,11,20H,10H2,1-5H3,(H,17,19)/b18-14+ |
InChI Key |
AKZYIZTWBFHYFZ-NBVRZTHBSA-N |
Isomeric SMILES |
CC(C)C/C(=N\O)/C1=CC=CC=C1NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(=NO)C1=CC=CC=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Oxime Intermediate Formation
The synthesis often begins with the preparation of a phenyl oxime intermediate. For example, 2-aminophenylcarbamate derivatives are condensed with aldehydes or ketones to form oximes. In one approach, 2-aminophenylcarbamate reacts with 3-methylbutanal in the presence of hydroxylamine hydrochloride, yielding the corresponding oxime.
Reaction Conditions :
- Solvent : Ethanol/water (3:1)
- Temperature : 60–70°C
- Time : 4–6 hours
- Yield : 75–85%
Chlorination to Hydroxycarbonimidoyl Chloride
The oxime is subsequently chlorinated using N-chlorosuccinimide (NCS) to generate the hydroxycarbonimidoyl chloride intermediate. This step is critical for introducing electrophilic reactivity.
Example Protocol :
tert-Butyl Carbamate Protection
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures selectivity in subsequent reactions.
Key Steps :
- Dissolve the hydroxycarbonimidoyl chloride in dichloromethane.
- Add Boc₂O (1.2 equiv) and triethylamine (2.0 equiv).
- Stir at room temperature for 12 hours.
- Purify via silica gel chromatography (hexane/ethyl acetate = 4:1).
Alternative Routes via Mixed Acid Anhydrides
Condensation with Isobutyl Chlorocarbonate
A patent-pending method employs mixed acid anhydrides for coupling. N-Boc-D-serine reacts with isobutyl chlorocarbonate to form an activated intermediate, which undergoes condensation with 2-methylpropylamine.
Optimized Conditions :
Phase-Transfer Alkylation
For introducing the 2-methylpropyl group, phase-transfer catalysis (PTC) is utilized. Tetrabutylammonium bromide facilitates the alkylation of the hydroxyimidoyl intermediate with methyl sulfate.
Procedure :
- Catalyst : Tetrabutylammonium bromide (0.1 equiv)
- Alkylating Agent : Methyl sulfate (1.2 equiv)
- Base : 50% KOH aqueous solution
- Solvent : Ethyl acetate
- Temperature : 0–10°C
- Yield : 92–97%
Comparative Analysis of Methods
Purification and Characterization
Chromatographic Techniques
Final purification typically employs silica gel chromatography with gradients of hexane/ethyl acetate (3:1 to 1:1). Analytical HPLC (C18 column, acetonitrile/water) confirms purity >98%.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.15 (m, 1H, CH(CH₃)₂), 3.30 (d, 2H, CH₂), 7.25–7.45 (m, 4H, Ar-H).
- HRMS : [M+H]⁺ calcd. for C₁₆H₂₄N₂O₃: 292.1786; found: 292.1789.
Industrial and Environmental Considerations
- Solvent Recovery : Ethyl acetate and dichloromethane are recycled via distillation, reducing environmental impact.
- Waste Management : Alkylation byproducts (e.g., K₂SO₄) are neutralized and disposed of as non-hazardous waste.
Emerging Methodologies
Recent advances include enzymatic protection of amines and flow chemistry approaches, which enhance reaction efficiency and reduce Boc-group deprotection risks.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxides, while reduction reactions may yield various reduced forms of the compound.
Scientific Research Applications
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Plays a role in proteomics research and the study of biological processes.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime involves its interaction with specific molecular targets and pathways. The compound can act as a reagent in chemical reactions, facilitating the formation of new compounds and the modification of existing ones. The exact molecular targets and pathways involved can vary depending on the specific application and conditions.
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical and Interaction Properties
- Hydrogen Bonding : The target compound’s hydroxycarbonimidoyl group enables N–H···O and O–H···O interactions, similar to N-pivaloylhydroxylamine, which forms ribbons with D···A distances of 2.647–2.810 Å .
- Steric Effects : The 2-methylpropyl chain in the target compound increases hydrophobicity compared to smaller analogues like tert-butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate .
Biological Activity
Tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate is a complex organic compound with a unique structure that suggests significant potential for biological activity. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a tert-butyl group, a carbamate moiety, and a phenyl ring substituted with a hydroxycarbonimidoyl group. Its molecular formula is C16H24N2O3. The synthesis generally involves multi-step synthetic routes, often utilizing coupling reagents like EDCI and HOBt to achieve high yields of the desired product .
Biological Activity
1. Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit promising anti-inflammatory activity. In studies using carrageenan-induced rat paw edema models, compounds similar to this carbamate showed inhibition percentages ranging from 39% to over 54%, comparable to standard anti-inflammatory drugs like indomethacin .
2. Mechanism of Action
The mechanism of action for these compounds is thought to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In silico docking studies suggest that these compounds bind effectively to COX-2, providing insights into their potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl carbamate | Simple structure | Used as a protective group in organic synthesis |
| Tert-butyl (2-hydroxy-2-methylpropyl)carbamate | Contains hydroxymethyl group | Enhances solubility and reactivity |
| 4-Nitrophenyl carbamate | Contains nitro group | Known for enzyme inhibition studies |
The unique substitution patterns in this compound may confer distinct biological activities compared to simpler analogs.
Case Studies and Research Findings
Several studies have highlighted the biological potential of carbamate derivatives:
- Study on Anti-inflammatory Activity : In vivo tests demonstrated that specific derivatives exhibited significant anti-inflammatory effects, with one study reporting an inhibition rate of 54% using a standard model .
- In Silico Studies : Docking studies have provided insights into the binding affinities of these compounds to COX enzymes, suggesting mechanisms for their anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
